![molecular formula C21H28BN3O5 B12813382 [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CEP-18770, also known as Delanzomib, is a novel, orally active proteasome inhibitor. It is a potent and reversible P2 threonine boronic acid inhibitor of the proteasome, specifically targeting the chymotrypsin-like activity of the proteasome. This compound has shown significant promise in the treatment of multiple myeloma and other malignancies responsive to proteasome inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CEP-18770 is synthesized through a multi-step process involving the formation of peptide boronic acid. The synthesis begins with the preparation of the acid chloride of a precursor compound using thionyl chloride, followed by a Schotten-Baumann reaction with L-threonine. The product is then crystallized from the aqueous phase after the addition of methanol and acidification .
Industrial Production Methods
The industrial production of CEP-18770 involves optimizing the synthetic route to avoid chromatography and increase yield and purity. A stable, crystalline diethanolamine adduct is used to upgrade both the chemical and optical purity of the final product. This adduct can also potentially be used as a prodrug .
Analyse Des Réactions Chimiques
Types of Reactions
CEP-18770 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the boronic acid moiety.
Substitution: Substitution reactions can occur at the boronic acid site, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CEP-18770, each with potentially different biological activities .
Applications De Recherche Scientifique
CEP-18770 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.
Biology: Employed in research to understand the role of proteasome inhibition in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Investigated for its therapeutic potential in treating multiple myeloma, medulloblastoma, and other cancers. .
Industry: Potentially used in the development of new proteasome inhibitors and related therapeutic agents.
Mécanisme D'action
CEP-18770 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the down-modulation of nuclear factor-κB (NF-κB) activity and the expression of several NF-κB downstream effectors. The compound induces apoptotic cell death in multiple myeloma cell lines and primary cultures from patients. It also exhibits strong antiangiogenic activity and represses RANKL-induced osteoclastogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: Another proteasome inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Carfilzomib: A second-generation proteasome inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness
CEP-18770 is unique due to its oral bioavailability and favorable cytotoxicity profile towards normal cells. It also shows a more sustained pharmacodynamic inhibition of proteasome activity in tumors relative to normal tissues, leading to complete tumor regression in preclinical models .
Propriétés
IUPAC Name |
[1-[[3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBTAPEPRWNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
![Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-](/img/structure/B12813301.png)


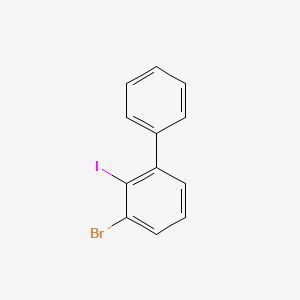
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)
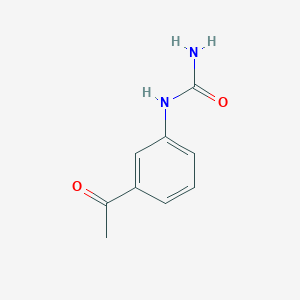
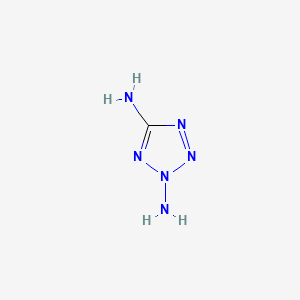
![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)
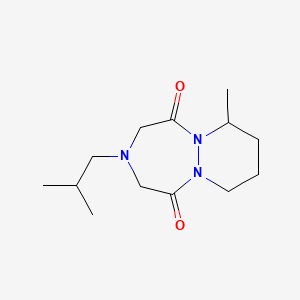
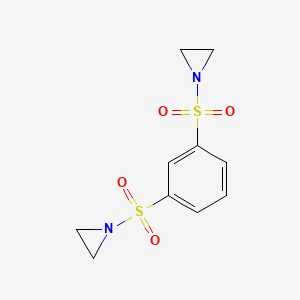
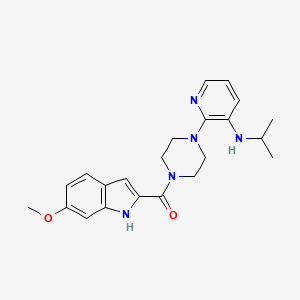

![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)
